molecular formula C8H10N2OS B170292 N,N-dimethyl-1-(pyridin-3-ylsulfanyl)formamide CAS No. 13511-89-2

N,N-dimethyl-1-(pyridin-3-ylsulfanyl)formamide

Cat. No. B170292
CAS RN: 13511-89-2
M. Wt: 182.25 g/mol
InChI Key: LJUACVJOFBXXSG-UHFFFAOYSA-N
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Description

“N,N-dimethyl-1-(pyridin-3-ylsulfanyl)formamide” is a chemical compound with the CAS Number: 13511-89-2 . It has a molecular weight of 182.25 and its IUPAC name is S-(3-pyridinyl) dimethylthiocarbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2OS/c1-10(2)8(11)12-7-4-3-5-9-6-7/h3-6H,1-2H3 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Biological Effects and Toxicology

The biological effects and toxicology of formamide and its derivatives, including N,N-dimethyl-1-(pyridin-3-ylsulfanyl)formamide, have been extensively studied. These studies aim to understand the consequences of exposure to these chemicals in humans, touching upon their commercial importance and the biological responses they may elicit. The research has significantly contributed to our knowledge about the safety and environmental impact of these substances, highlighting the importance of continued investigation into their effects (Kennedy, 2001).

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Development

Heterocyclic N-oxide molecules, related to the chemical structure of N,N-dimethyl-1-(pyridin-3-ylsulfanyl)formamide, have shown significant potential in organic synthesis, catalysis, and drug development. These molecules serve as versatile intermediates with applications in metal complexes formation, asymmetric synthesis, and the production of compounds with anticancer, antibacterial, and anti-inflammatory properties. Their diverse functionalities underscore the importance of heterocyclic N-oxides in advancing the fields of chemistry and pharmacology (Li et al., 2019).

Environmental and Chemical Reactions

Studies on the kinetics and mechanisms of formation and destruction of various organic compounds, including those related to N,N-dimethyl-1-(pyridin-3-ylsulfanyl)formamide, in water have been reviewed. These studies are crucial for understanding the environmental behavior of such compounds, their persistence, and the potential risks they pose to water quality. Research into the reactions of these compounds with disinfectants and their subsequent environmental toxicology provides valuable insights into mitigating their impact (Sharma, 2012).

Synthesis of Pyrazole Heterocycles

The synthesis of pyrazole heterocycles, which can be related to the research and applications of N,N-dimethyl-1-(pyridin-3-ylsulfanyl)formamide, is of significant interest in medicinal chemistry. Pyrazoles are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The development of efficient synthetic methods for pyrazole derivatives is a key area of research, offering potential for the discovery of new therapeutic agents (Dar & Shamsuzzaman, 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

S-pyridin-3-yl N,N-dimethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-10(2)8(11)12-7-4-3-5-9-6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUACVJOFBXXSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)SC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70305711
Record name S-Pyridin-3-yl dimethylcarbamothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-1-(pyridin-3-ylsulfanyl)formamide

CAS RN

13511-89-2
Record name NSC171502
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171502
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name S-Pyridin-3-yl dimethylcarbamothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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